tetramethyl 6,6'-bis(diphenylphosphanyl)-1,1',3,3'-tetrahydro-2H,2'H-[5,5'-biindene]-2,2,2',2'-tetracarboxylate
Overview
Description
Tetramethyl 6,6’-bis(diphenylphosphanyl)-1,1’,3,3’-tetrahydro-2H,2’H-[5,5’-biindene]-2,2,2’,2’-tetracarboxylate is a complex organic compound that features a unique structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetramethyl 6,6’-bis(diphenylphosphanyl)-1,1’,3,3’-tetrahydro-2H,2’H-[5,5’-biindene]-2,2,2’,2’-tetracarboxylate typically involves multiple steps, including the formation of the biindene core and the introduction of phosphanyl and carboxylate groups. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and scalability. Continuous-flow reactors allow for better control over reaction parameters, leading to improved yields and product consistency .
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 6,6’-bis(diphenylphosphanyl)-1,1’,3,3’-tetrahydro-2H,2’H-[5,5’-biindene]-2,2,2’,2’-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphanyl derivatives, while reduction can lead to the formation of reduced carboxylate groups.
Scientific Research Applications
Tetramethyl 6,6’-bis(diphenylphosphanyl)-1,1’,3,3’-tetrahydro-2H,2’H-[5,5’-biindene]-2,2,2’,2’-tetracarboxylate has several applications in scientific research:
Chemistry: It is used as a ligand in catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism by which tetramethyl 6,6’-bis(diphenylphosphanyl)-1,1’,3,3’-tetrahydro-2H,2’H-[5,5’-biindene]-2,2,2’,2’-tetracarboxylate exerts its effects involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into products. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion complexed with the compound .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethyl-3,5-heptanedione: A bidentate ligand used in the synthesis of stable complexes with lanthanide ions.
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II): Used in metal-organic chemical vapor deposition techniques.
Uniqueness
Tetramethyl 6,6’-bis(diphenylphosphanyl)-1,1’,3,3’-tetrahydro-2H,2’H-[5,5’-biindene]-2,2,2’,2’-tetracarboxylate is unique due to its complex structure, which allows it to form highly stable complexes with a variety of metal ions. This versatility makes it valuable in a wide range of applications, from catalysis to material science.
Properties
IUPAC Name |
dimethyl 5-diphenylphosphanyl-6-[6-diphenylphosphanyl-2,2-bis(methoxycarbonyl)-1,3-dihydroinden-5-yl]-1,3-dihydroindene-2,2-dicarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H44O8P2/c1-55-45(51)49(46(52)56-2)29-33-25-41(43(27-35(33)31-49)59(37-17-9-5-10-18-37)38-19-11-6-12-20-38)42-26-34-30-50(47(53)57-3,48(54)58-4)32-36(34)28-44(42)60(39-21-13-7-14-22-39)40-23-15-8-16-24-40/h5-28H,29-32H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSMTLQRMNXJMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC2=CC(=C(C=C2C1)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=C6CC(CC6=C5)(C(=O)OC)C(=O)OC)P(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H44O8P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301106141 | |
Record name | 2,2,2′,2′-Tetramethyl 6,6′-bis(diphenylphosphino)-1,1′,3,3′-tetrahydro[5,5′-bi-2H-indene]-2,2,2′,2′-tetracarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301106141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
834.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959864-39-2 | |
Record name | 2,2,2′,2′-Tetramethyl 6,6′-bis(diphenylphosphino)-1,1′,3,3′-tetrahydro[5,5′-bi-2H-indene]-2,2,2′,2′-tetracarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959864-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2′,2′-Tetramethyl 6,6′-bis(diphenylphosphino)-1,1′,3,3′-tetrahydro[5,5′-bi-2H-indene]-2,2,2′,2′-tetracarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301106141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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